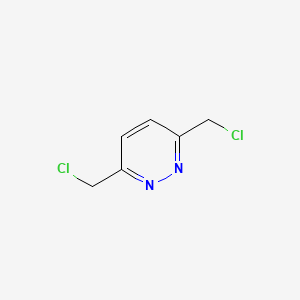

3,6-Bis(chloromethyl)pyridazine

Description

Structure

3D Structure

Properties

CAS No. |

1353122-60-7 |

|---|---|

Molecular Formula |

C6H6Cl2N2 |

Molecular Weight |

177.03 g/mol |

IUPAC Name |

3,6-bis(chloromethyl)pyridazine |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-5-1-2-6(4-8)10-9-5/h1-2H,3-4H2 |

InChI Key |

CUKUKGYBNWLKHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1CCl)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Bis(chloromethyl)pyridazine (CAS: 1353122-60-7)

A Note from the Senior Application Scientist: This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 3,6-Bis(chloromethyl)pyridazine, a versatile bifunctional reagent. While this compound holds significant potential as a building block in medicinal chemistry, it is important to note that publicly available information regarding its specific synthesis and applications is limited. Therefore, this guide combines established data with scientifically grounded, proposed methodologies to provide a practical and insightful resource.

Core Molecular Attributes and Safety Profile

This compound is a substituted aromatic heterocycle with the molecular formula C₆H₆Cl₂N₂.[1][2] The presence of two reactive chloromethyl groups on the pyridazine core makes it a valuable intermediate for the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1353122-60-7 | PubChem[1] |

| Molecular Formula | C₆H₆Cl₂N₂ | PubChem[1] |

| Molecular Weight | 177.03 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC(=NN=C1CCl)CCl | PubChem[1] |

| InChI | InChI=1S/C6H6Cl2N2/c7-3-5-1-2-6(4-8)10-9-5/h1-2H,3-4H2 | PubChem[1] |

Safety and Handling: A Critical Overview

This compound is classified as a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Danger[1]

Due to its corrosive and toxic nature, all personnel handling this compound must be thoroughly trained in its safe handling and disposal procedures.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 3,6-Dimethylpyridazine

The initial step involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with hydrazine. This is a classic and reliable method for the formation of the pyridazine ring. The subsequent aromatization of the initially formed dihydropyridazine can be achieved through oxidation.

Reaction:

Caption: Proposed synthesis of 3,6-dimethylpyridazine.

Experimental Protocol (Adapted from similar syntheses[3]):

-

To a solution of 2,5-hexanedione (1 equivalent) in a suitable solvent such as ethanol, add hydrazine monohydrate (1 equivalent) dropwise at room temperature.

-

Reflux the reaction mixture for several hours to ensure complete condensation to the dihydropyridazine intermediate.

-

Remove the solvent under reduced pressure.

-

To the residue, add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C), in a high-boiling solvent like benzene or xylene.

-

Heat the mixture to reflux overnight to facilitate aromatization.

-

After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purify the filtrate by column chromatography on silica gel to yield 3,6-dimethylpyridazine.[3]

Step 2: Free-Radical Halogenation to this compound

The second step involves the chlorination of the methyl groups of 3,6-dimethylpyridazine. This transformation can be achieved through a free-radical halogenation reaction, typically initiated by UV light or a radical initiator. This method is analogous to the industrial synthesis of benzyl chloride from toluene.

Reaction:

Caption: Proposed free-radical chlorination of 3,6-dimethylpyridazine.

Experimental Protocol (Proposed):

-

In a reaction vessel equipped with a reflux condenser, a gas inlet, and a UV lamp, dissolve 3,6-dimethylpyridazine (1 equivalent) in an inert solvent like carbon tetrachloride.

-

Initiate the reaction by switching on the UV lamp and bubbling chlorine gas through the solution at a controlled rate. The reaction is typically exothermic, and cooling may be required to maintain a moderate temperature.

-

Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the methyl protons and the appearance of the chloromethyl protons.

-

Upon completion, stop the chlorine flow and UV irradiation.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl gas.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high reactivity of the chloromethyl groups, which are analogous to benzylic chlorides. These groups are excellent electrophiles and readily undergo nucleophilic substitution reactions (Sₙ2). This bifunctionality allows for the facile introduction of a variety of substituents, making it a valuable scaffold for building diverse molecular architectures.

Caption: General reactivity of this compound with nucleophiles.

This reactivity allows for the construction of:

-

Bis-amines: Reaction with primary or secondary amines can be used to synthesize ligands for coordination chemistry or to introduce basic centers in drug candidates.

-

Bis-ethers and Bis-thioethers: Reaction with alcohols, phenols, or thiols can be used to create flexible or rigid linkers in larger molecules.

-

Bis-nitriles: Reaction with cyanide provides a route to dicarboxylic acids (after hydrolysis) or diamines (after reduction).

Potential Applications in Drug Discovery and Development

While specific examples of this compound in drug development are not prominent in the literature, the pyridazine core itself is a well-established pharmacophore with a broad range of biological activities.[4][5][6][7][8] The bifunctional nature of this compound makes it an attractive starting material for the synthesis of novel pyridazine-containing compounds with potential therapeutic applications.

Scaffold for Novel Bioactive Molecules

The pyridazine nucleus is present in a number of approved drugs and clinical candidates, exhibiting activities such as:[4][5][6][7][8]

-

Anticancer

-

Anti-inflammatory

-

Antihypertensive

-

Antimicrobial

This compound can serve as a rigid scaffold to which two pharmacophoric groups can be attached. This allows for the exploration of structure-activity relationships (SAR) by systematically varying the substituents introduced via nucleophilic substitution. The fixed distance and orientation of the two side chains imposed by the pyridazine ring can be advantageous in designing molecules that bind to specific biological targets.

Linker for PROTACs and Other Bifunctional Molecules

The development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is a rapidly growing area of drug discovery. These molecules consist of two ligands connected by a linker, one that binds to a target protein and another that recruits an E3 ubiquitin ligase. The rigid nature of the pyridazine ring and the ability to introduce diverse functionalities through the chloromethyl groups make this compound a potentially useful building block for the synthesis of novel linkers for such applications.

Characterization

-

¹H NMR: Two signals would be expected in the aromatic region for the pyridazine ring protons and a singlet in the aliphatic region for the four equivalent protons of the two chloromethyl groups. The chemical shift of the chloromethyl protons would likely be in the range of 4.5-5.0 ppm.

-

¹³C NMR: Signals for the carbon atoms of the pyridazine ring and a signal for the chloromethyl carbons would be expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring and the CH₂ groups, C=C and C=N stretching of the pyridazine ring, and C-Cl stretching would be expected.

Conclusion

This compound is a highly reactive, bifunctional building block with significant potential for applications in medicinal chemistry and materials science. Its utility lies in the ability to undergo nucleophilic substitution at the two chloromethyl positions, allowing for the construction of diverse and complex molecular architectures based on the rigid pyridazine scaffold. While detailed synthetic and application data in the public domain is scarce, the fundamental principles of organic chemistry suggest straightforward pathways for its synthesis and derivatization. As the demand for novel heterocyclic compounds in drug discovery continues to grow, it is anticipated that the utility of versatile reagents such as this compound will be further explored and documented. Researchers are strongly advised to adhere to strict safety protocols when handling this hazardous compound.

References

-

PubChem. This compound. [Link]

-

Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630. [Link]

-

Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed, 35(1), 1616–1630. [Link]

-

PubChemLite. This compound (C6H6Cl2N2). [Link]

-

Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3469-3476. [Link]

-

Rudresh, H. M., Arora, M., Balaraman, S., & Tripathi, D. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 074. [Link]

-

El-Gendy, M. A., El-Sayed, M. A., & Abdel-Rahman, A. A. H. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry, 32. [Link]

Sources

- 1. This compound | C6H6Cl2N2 | CID 68584328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 3. 3,6-Dimethyl Pyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. jocpr.com [jocpr.com]

- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,6-bis(chloromethyl)pyridazine: A Versatile Electrophilic Scaffold for Drug Discovery and Materials Science

Executive Summary

3,6-bis(chloromethyl)pyridazine is a bifunctional heterocyclic compound featuring a pyridazine core symmetrically substituted with two highly reactive chloromethyl groups. This unique structural arrangement renders it a potent and versatile electrophilic building block in modern organic synthesis. The electron-deficient nature of the pyridazine ring, combined with the benzylic-like reactivity of the chloromethyl substituents, makes this molecule an invaluable scaffold for constructing complex molecular architectures. Its primary utility lies in its ability to act as a rigid linker, introducing the 1,2-diazine motif into larger structures through sequential or dual nucleophilic substitution reactions. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, spectroscopic characterization, core reactivity principles, and its significant applications in the fields of medicinal chemistry and materials science, underpinned by established safety and handling procedures.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. The central pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms, a feature that significantly influences its electronic properties and reactivity. The two chloromethyl groups at the C3 and C6 positions are the primary sites of chemical reactivity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Monoisotopic Mass | 175.9908 Da | [1][2] |

| CAS Number | 1353122-60-7 | [1][3] |

| Canonical SMILES | C1=CC(=NN=C1CCl)CCl | [1][2] |

| InChI Key | CUKUKGYBNWLKHV-UHFFFAOYSA-N | [1][2] |

| Predicted XlogP | 0.7 | [1][2] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the free-radical chlorination of its precursor, 3,6-dimethylpyridazine. This reaction leverages the enhanced reactivity of the benzylic protons on the methyl groups, which are readily abstracted to form a resonance-stabilized radical intermediate.

The choice of a free-radical pathway is critical. Ionic chlorination methods are less suitable as they risk electrophilic attack on the electron-rich positions of the pyridazine ring itself or are simply ineffective. The use of N-chlorosuccinimide (NCS) as the chlorine source, initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions, provides a controlled and selective method for benzylic halogenation.[4] Carbon tetrachloride (CCl₄) is a classic solvent for such reactions due to its inertness and ability to dissolve the reactants.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,6-dimethylpyridazine (1 equiv.), N-chlorosuccinimide (2.1 equiv.), and anhydrous carbon tetrachloride.

-

Initiation: Add a catalytic amount of AIBN or benzoyl peroxide (0.05 equiv.) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material and the appearance of mono- and di-chlorinated products. The reaction may require several hours for completion.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed sequentially with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery

The pyridazine core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. [5][6]3,6-disubstituted pyridazines, in particular, have been extensively investigated as potential therapeutic agents.

A significant body of research highlights the use of the 3,6-disubstituted pyridazine framework in the development of novel anticancer drugs. [7]Many of these compounds function as inhibitors of cyclin-dependent kinases (CDKs), enzymes that are often dysregulated in cancer cells.

-

Rationale: this compound serves as the starting point for creating extensive libraries of candidate molecules. By reacting it with various amines, researchers can rapidly synthesize a diverse set of derivatives. These derivatives are then screened for their ability to inhibit specific CDK isoforms, such as CDK2, which is crucial for cell cycle progression. The pyridazine core acts as a rigid anchor that correctly orients the substituted side chains to fit into the ATP-binding pocket of the kinase, leading to potent and selective inhibition. [7]

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

[1]* Acute Toxicity (Oral, Dermal, Inhalation): H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: H314 - Causes severe skin burns and eye damage.

-

Specific Target Organ Toxicity: H335 - May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Engineering Controls: Ensure adequate ventilation and that safety showers and eyewash stations are readily accessible.

-

Spill Management: In case of a spill, evacuate the area. Use an absorbent, inert material to contain the spill and dispose of it as hazardous waste. Do not use combustible materials.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a reliable entry point into a vast chemical space of pharmacologically and materially relevant compounds. Its predictable bifunctional reactivity, coupled with the inherent properties of the pyridazine heterocycle, provides chemists with a powerful tool for molecular construction. The continued exploration of derivatives stemming from this scaffold promises to yield novel discoveries in targeted cancer therapies and advanced functional materials.

References

-

Science of Synthesis, 2004, 16, 125. Product Class 8: Pyridazines. Available from: [Link]

- Supporting Information for relevant chemical synthesis.

- Google Patents. CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

PubChemLite. This compound (C6H6Cl2N2). Available from: [Link]

-

Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available from: [Link]

-

ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available from: [Link]

-

ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available from: [Link]

-

PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available from: [Link]

-

WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available from: [Link]

-

Chemsrc. This compound | CAS#:1353122-60-7. Available from: [Link]

-

PubMed. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

MDPI. Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]

-

Canadian Science Publishing. PART II. THE REACTION OF VARIOUS 3-SUBSTITUTED PYRIDINE DERIVATIVES AND OF QUINOLINE WITH PHENYLLITHIUM. Available from: [Link]

-

PubMed. Click Chemistry Derived Pyridazines: Electron-Deficient Building Blocks with Defined Conformation and Packing Structure. Available from: [Link]

-

Chemistry Steps. Reactions at the Benzylic Position. Available from: [Link]

-

DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available from: [Link]

-

PMC - NIH. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Available from: [Link]

-

Semantic Scholar. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Available from: [Link]

-

Research Journal of Pharmacy and Technology. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available from: [Link]

Sources

- 1. This compound | C6H6Cl2N2 | CID 68584328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CAS#:1353122-60-7 | Chemsrc [chemsrc.com]

- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. PubChemLite - 3,6-bis[trichloromethyl]pyridazine (C13H12) [pubchemlite.lcsb.uni.lu]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

3,6-bis(chloromethyl)pyridazine molecular weight and formula

Executive Summary

3,6-Bis(chloromethyl)pyridazine (BCMP) is a specialized bifunctional electrophile utilized primarily in the synthesis of macrocyclic ligands, cryptands, and structurally constrained bioactive molecules. Characterized by its electron-deficient pyridazine ring flanked by two reactive alkyl halide "arms," it serves as a critical linchpin for constructing supramolecular architectures and fragment-based drug candidates.

This guide provides a rigorous technical analysis of BCMP, moving beyond basic properties to explore its synthetic utility, handling protocols, and role in nucleophilic substitution chemistries.

Part 1: Physicochemical Profile[1]

The following data aggregates experimental and predicted values. Note that the high reactivity of the chloromethyl groups renders the compound sensitive to moisture (hydrolysis to the diol) and heat.

Table 1: Core Molecular Data

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1353122-60-7 | Primary identifier for the free base. |

| Molecular Formula | ||

| Molecular Weight | 177.03 g/mol | Average Mass |

| Exact Mass | 175.9908 Da | Monoisotopic ( |

| Physical State | Crystalline Solid | Off-white to pale yellow (purity dependent). |

| Solubility | DCM, | Reacts with nucleophilic solvents (MeOH, |

| Stability | Moisture Sensitive | Hydrolyzes to 3,6-pyridazinedimethanol. |

Structural Analysis

The pyridazine core (1,2-diazine) possesses a high dipole moment and significant electron deficiency compared to pyridine. This electronic environment activates the benzylic-like chloromethyl groups toward nucleophilic attack (

Part 2: Synthetic Methodology

Synthesis of this compound is rarely achieved via direct radical halogenation of 3,6-dimethylpyridazine due to poor selectivity and ring deactivation. The industry-standard approach involves the conversion of 3,6-pyridazinedimethanol (the diol) into the dichloride using thionyl chloride (

Workflow Diagram: Diol Activation

The following diagram illustrates the activation pathway, highlighting the critical intermediate species.

Figure 1: Conversion of 3,6-pyridazinedimethanol to the dichloride via thionyl chloride activation.

Detailed Protocol: Chlorination via Thionyl Chloride

Objective: Synthesis of this compound from 3,6-pyridazinedimethanol.

Reagents:

-

3,6-Pyridazinedimethanol (1.0 eq)

-

Thionyl Chloride (

) (4.0 eq) – Excess serves as solvent and reagent. -

Dichloromethane (DCM) – Optional anhydrous co-solvent.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

drying tube (or -

Addition (0°C): Charge the flask with 3,6-pyridazinedimethanol. Cool the vessel to 0°C in an ice bath. Add

dropwise via an addition funnel.-

Scientific Rationale: The reaction is exothermic. Low temperature prevents the formation of ether byproducts formed by the condensation of the alcohol with the newly formed alkyl chloride.

-

-

Reflux (Activation): Once addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 75-80°C if neat, 40°C if in DCM) for 2–4 hours.

-

Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting diol is highly polar (low

); the product is less polar (higher

-

-

Workup: Evaporate the excess thionyl chloride under reduced pressure. Caution: Use a high-efficiency trap for

and -

Neutralization: Resuspend the residue in DCM and wash rapidly with cold saturated

solution. Dry the organic layer over anhydrous -

Purification: Concentrate the organic layer.[1] Recrystallize from n-hexane/ethyl acetate if necessary.

Part 3: Reactivity & Applications

BCMP is a "linchpin" molecule. Its utility lies in the bis-electrophilic nature of the chloromethyl groups, allowing it to stitch together nucleophiles.

Macrocyclization (Cryptand Synthesis)

In supramolecular chemistry, BCMP reacts with diamines or di-thiols to form pyridazinophane macrocycles. The nitrogen atoms in the pyridazine ring provide additional binding sites for metal cation coordination (

Drug Development (Fragment Linking)

In medicinal chemistry, the pyridazine ring is a bioisostere for phenyl or pyridine rings, offering improved water solubility and altered metabolic stability. BCMP allows for the attachment of two pharmacophores at the 3 and 6 positions via:

-

Amination: Reaction with primary/secondary amines.

-

Etherification: Reaction with phenols or alkoxides.

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways utilizing BCMP as a bis-electrophile.

Part 4: Safety & Handling (Critical)

Hazard Classification:

-

Alkylating Agent: Like many nitrogen mustard analogs, bis(chloromethyl) compounds are potential DNA alkylators. Handle as a suspected carcinogen .

-

Vesicant: Causes severe skin burns and eye damage.[2] The hydrolysis product (

) is corrosive. -

Lachrymator: Irritating to mucous membranes.

Mandatory Safety Protocol:

-

Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Deactivation: Quench glassware and spills with a dilute solution of ammonia or 10% NaOH to hydrolyze the alkyl chloride before disposal.

References

-

Sigma-Aldrich. (2025). This compound Product Specification & CAS 1353122-60-7.[2][3] Merck KGaA.

-

PubChem. (2025).[2] Compound Summary: this compound.[2][3][4][5] National Center for Biotechnology Information.

-

Sabt, A., et al. (2020).[6] Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2.[6][7] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.[7]

-

Knochel, P., et al. (2011). Efficient mono- and bis-functionalization of 3,6-dichloropyridazine. Chemical Communications.[8] (Contextual reference for pyridazine functionalization).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6H6Cl2N2 | CID 68584328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:1353122-60-7 | Chemsrc [chemsrc.com]

- 4. PubChemLite - this compound (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 3,6-bis[trichloromethyl]pyridazine (C13H12) [pubchemlite.lcsb.uni.lu]

- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient mono- and bis-functionalization of 3,6-dichloropyridazine using (tmp)2Zn·2MgCl2·2LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 3,6-bis(chloromethyl)pyridazine in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3,6-bis(chloromethyl)pyridazine, a key building block in contemporary drug discovery and development.[1][2] Intended for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple tabulation of data. Instead, it offers a predictive framework grounded in fundamental principles of physical organic chemistry to empower scientists in making informed decisions regarding solvent selection for synthesis, purification, and formulation.

Executive Summary: The Molecular Architect's Guide to a Versatile Intermediate

This compound is a bifunctional heterocyclic compound of increasing importance in medicinal chemistry. Its pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts a unique set of electronic and physical properties.[2] The two chloromethyl substituents provide reactive handles for a variety of chemical transformations, making it a valuable scaffold for the synthesis of novel therapeutic agents.[1] Understanding the solubility of this compound is paramount for its effective utilization, from optimizing reaction conditions to developing robust crystallization protocols and enabling formulation strategies. This guide will provide a comprehensive overview of its predicted solubility in a range of organic solvents, underpinned by an analysis of its molecular structure and intermolecular forces.

Deconstructing the Molecule: A Physicochemical Portrait of this compound

To predict the solubility of this compound, we must first dissect its molecular structure and the resulting physicochemical properties.

Molecular Structure:

Caption: Ball-and-stick model of this compound.

The molecule can be conceptually divided into two key regions: the polar pyridazine core and the less polar chloromethyl arms.

-

The Pyridazine Core: The presence of two electronegative nitrogen atoms in the aromatic ring creates a significant dipole moment, making the pyridazine moiety inherently polar.[1][2] The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors.[1]

-

The Chloromethyl Substituents: The C-Cl bonds are polarized, with the chlorine atoms being more electronegative. This introduces localized dipoles. However, the overall contribution of the two chloromethyl groups to the molecule's polarity is complex and depends on their conformational flexibility. These groups do not possess hydrogens that can act as hydrogen bond donors.

Key Physicochemical Properties:

| Property | Value/Prediction | Source |

| Molecular Formula | C6H6Cl2N2 | PubChem[3] |

| Molecular Weight | 177.03 g/mol | PubChem[3] |

| Predicted XlogP | 0.7 | PubChem[3][4] |

| Hydrogen Bond Donors | 0 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

The predicted XlogP value of 0.7 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. A positive XlogP indicates a preference for a non-polar environment, while a value close to zero suggests significant solubility in both polar and non-polar solvents.

Predicted Solubility Profile: A Solvent-by-Solvent Analysis

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[5]

Table of Predicted Solubilities:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents have large dipole moments and can effectively solvate the polar pyridazine ring. The absence of hydrogen bond donating ability in the solute is not a hindrance. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors to the nitrogen atoms of the pyridazine ring. However, the non-polar hydrocarbon portions of the alcohols may have less favorable interactions with the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-matched with the overall polarity of this compound. The presence of chlorine atoms in both the solute and solvent can lead to favorable dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than chlorinated solvents but can still engage in dipole-dipole interactions. The ether oxygens can also act as hydrogen bond acceptors for any adventitious water. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the pyridazine ring is aromatic, the overall polarity of the molecule will likely limit its solubility in these non-polar aromatic solvents. |

| Alkanes | Hexane, Heptane | Low | These non-polar solvents will have very poor interactions with the polar pyridazine core, leading to low solubility. |

Experimental Workflow for Solubility Determination

To empirically validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with PTFE-lined caps

-

Shaking incubator with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of solid this compound to a series of scintillation vials. An amount that is clearly in excess of what is expected to dissolve should be used to ensure equilibrium with the solid phase.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials from the incubator and allow the undissolved solid to settle for at least 2 hours at the same temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample by HPLC-UV at an appropriate wavelength.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Implications for Drug Development and Research

A thorough understanding of the solubility of this compound is critical for its successful application in a research and development setting:

-

Reaction Chemistry: Selecting a solvent in which the starting materials and reagents are sufficiently soluble is crucial for achieving optimal reaction kinetics and yields.

-

Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for crystallization.

-

Formulation: For preclinical studies, the ability to prepare solutions of a desired concentration is dependent on the compound's solubility in pharmaceutically acceptable solvents.

Conclusion

References

- Boldron, C., et al. (2014). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Medicinal Chemistry, 57(17), 7293-7316.

- Chemsrc. (2025, November 26). This compound | CAS#:1353122-60-7.

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003).

- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ran, Y., Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE).

- Taylor, R. D., et al. (2022). Top 100 Most Frequently Used Ring Systems in U.S. Clinical Trial Compounds, January 2020 Not Present in Drugs. Journal of Medicinal Chemistry, 65(13), 8699-8712.

-

Wikipedia. (2023, December 2). Pyridazine. In Wikipedia. Retrieved from [Link]

- Zhang, C., et al. (2020). Pyridazine: hERG, CYP 3A4 TDI & AO. Chemical Research in Toxicology, 33(8), 1950-1959.

- Abraham, F., Mernari, B., Lagrenée, M., & Sueur, S. (1989). Structure Cristalline de la Chloro-4 Bis(chlorométhyl)-3,6 Pyridazine.

- Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68584328, this compound. Retrieved February 18, 2026 from [Link].

-

PubChemLite. (n.d.). This compound (C6H6Cl2N2). Retrieved from [Link]

- Blumberg Institute. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.

- Ghumaan, S., Sarkar, B., Patra, S., Parimal, K., van Slageren, J., Fiedler, J., Kaim, W., & Lahiri, G. K. (2006). 3,6-Bis(2′-pyridyl)pyridazine (L) and its deprotonated form (L − H+)− as ligands for {(acac)2Run+} or {(bpy)2Rum+}: investigation of mixed valency in [{(acac)2Ru}2(μ-L − H+)]0 and [{(bpy)2Ru}2(μ-L − H+)]4+ by spectroelectrochemistry and EPR. Dalton Transactions, (2), 324-332.

- Al-Ghamdi, A. A., Al-Salahi, R. A., & Marzouk, M. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381.

- Chemsrc. (2025, November 26). This compound | CAS#:1353122-60-7.

- Meanwell, N. A. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Progress in Medicinal Chemistry, 59, 1-76.

- Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines (Senior Thesis). Liberty University.

Sources

- 1. blumberginstitute.org [blumberginstitute.org]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H6Cl2N2 | CID 68584328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

Electronic Properties & Synthetic Utility: Pyridazine vs. Pyridine Derivatives

Executive Summary: The Diazine Advantage

In medicinal chemistry, the transition from pyridine to pyridazine is not merely a nitrogen "walk" around the ring; it is a fundamental shift in electronic architecture. While pyridine remains the workhorse of heterocyclic chemistry, pyridazine (1,2-diazine) offers a distinct vector for optimizing solubility, metabolic stability, and

This guide analyzes the electronic divergence between these two systems, providing actionable insights for scaffold hopping and a validated protocol for accessing the pyridazine core via Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition—a superior alternative to classical condensation methods.

Electronic Architecture & Physicochemical Profiling

The Alpha-Effect and Orbital Perturbation

The defining feature of pyridazine is the repulsive interaction between the lone pairs of the adjacent nitrogen atoms (the

-

Pyridine: The single N atom withdraws electron density inductively (-I) and mesomerically (-M), creating electron-deficient centers at C2/C4/C6.[1]

-

Pyridazine: The second nitrogen amplifies this electron deficiency. Crucially, the N-N bond creates a node in the wavefunction that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Implication: Pyridazine is significantly more electrophilic than pyridine. It is resistant to electrophilic aromatic substitution (

Comparative Data Matrix

The following table consolidates critical physicochemical parameters. Note the dramatic shift in dipole moment and lipophilicity (

| Parameter | Pyridine (C | Pyridazine (C | Mechanistic Driver |

| Basicity ( | 5.23 | 2.24 | Adjacent N exerts strong inductive withdrawal, destabilizing the protonated cation despite relief of lone-pair repulsion. |

| Dipole Moment ( | 2.2 D | 3.9 – 4.2 D | Both N atoms pull density in the same vector (unlike pyrazine where dipoles cancel). |

| Lipophilicity (cLogP) | ~0.65 | ~ -0.51 | High polarity increases aqueous solubility, reducing metabolic clearance via lipophilic pathways. |

| LUMO Energy | High | Low | Low LUMO facilitates nucleophilic attack and inverse-demand cycloadditions. |

| H-Bond Acceptor | Moderate | Strong (Dual) | "Two-point" binding potential; however, low basicity means it remains neutral at physiological pH. |

Structural Logic & Reactivity Pathways

The following diagram illustrates the divergence in reactivity governed by the electronic structure.

Figure 1: Divergence in electronic properties and resulting synthetic utility between pyridine and pyridazine scaffolds.[2][3][4][5][6][7][8][9]

Validated Protocol: Inverse Electron Demand Diels-Alder (IEDDA)[8][10]

While pyridines are often synthesized via condensation (Hantzsch) or cross-coupling, substituted pyridazines are best accessed via IEDDA . This method leverages the low LUMO of electron-deficient tetrazines to react with electron-rich dienophiles (alkynes/enes), followed by retro-Diels-Alder (

Why this Protocol?

-

Regiocontrol: Classical hydrazine condensations with 1,4-dicarbonyls often yield inseparable regioisomers. IEDDA is highly predictable.

-

Bioorthogonality: The reaction rates are fast enough for bioconjugation (Tetrazine ligation).

-

Atom Economy: The only byproduct is nitrogen gas (

).

Step-by-Step Methodology

Target: Synthesis of 3,6-disubstituted pyridazine from 1,2,4,5-tetrazine and terminal alkyne.

Reagents:

-

3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (Electron-deficient Diene)

-

Phenylacetylene (Dienophile)

-

Solvent: 1,4-Dioxane (or Toluene for higher temp)

-

Purification: Flash Chromatography (Silica)

Workflow:

-

Stoichiometry Setup: In a dry pressure vial, dissolve the tetrazine derivative (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

-

Note: Tetrazines are typically bright pink/red. Loss of color indicates reaction progress.

-

-

Dienophile Addition: Add Phenylacetylene (1.2 equiv).

-

Mechanistic Insight: The electron-rich alkyne HOMO interacts with the tetrazine LUMO. If using a highly electron-poor tetrazine, the reaction may proceed at RT.

-

-

Thermal Activation: Seal the vial and heat to 80°C - 100°C. Monitor via TLC (or LC-MS) for the disappearance of the tetrazine peak.

-

Self-Validation: The evolution of

gas (bubbling) is the physical indicator of the retro-Diels-Alder step occurring immediately after the [4+2] cycloaddition.

-

-

Oxidation (If using Alkenes): If an alkene was used instead of an alkyne, the intermediate is a dihydropyridazine. This requires oxidation (DDQ or Chloranil, 1.1 equiv) to restore aromaticity. This step is unnecessary with alkynes.

-

Workup: Concentrate the solvent in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). Pyridazines are polar; expect elution at higher polarity than the starting alkyne.

Pathway Visualization

Figure 2: The IEDDA cascade.[8] The irreversible loss of nitrogen gas drives the equilibrium toward the stable aromatic pyridazine.

Medicinal Chemistry Implications: Bioisosterism

Replacing a pyridine or phenyl ring with a pyridazine is a strategic "Scaffold Hop" used to address specific liabilities in drug candidates.

-

Metabolic Stability: The pyridazine ring is generally more resistant to oxidative metabolism by CYP450 enzymes compared to phenyl rings. The high polarity also reduces lipophilic binding to metabolic enzymes.

-

Solubility: The drastic drop in

(approx. 1.0 log unit vs pyridine/benzene) can rescue a lead compound with poor aqueous solubility without adding flexible solubilizing tails that might reduce potency. -

hERG Avoidance: High lipophilicity and basicity are risk factors for hERG channel inhibition (cardiotoxicity). Pyridazine's lower basicity (

2.2 vs 5.2) and lower lipophilicity mitigate this risk.

Caution: While less basic, the N-N bond is susceptible to reductive cleavage by certain metabolic enzymes (reductases) or gut microbiota, opening the ring to form hydrazines. This liability must be screened early in ADME profiling.

References

-

Electronic Structure & Basicity: Wiberg, K. B.; Nakaji, D.; Breneman, C. M. "Azines: Theoretical studies of π-electron distribution and basicity." Journal of the American Chemical Society, 1989 , 111, 4178-4190. [Link]

-

IEDDA Synthesis Protocol: Boger, D. L. "Diels-Alder Reactions of Heterocyclic Aza Dienes. Scope and Applications." Chemical Reviews, 1986 , 86, 781-793. [Link]

-

Pyridazines in Medicinal Chemistry: Patel, M. et al. "Pyridazine: A privileged scaffold in medicinal chemistry." European Journal of Medicinal Chemistry, 2023 . [Link]

-

Metabolic Stability & Bioisosterism: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011 , 54, 2529–2591. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. iiste.org [iiste.org]

- 4. quora.com [quora.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating 3,6-Bis(chloromethyl)pyridazine: Synonyms, Synthesis, and Applications in Drug Discovery

An In-Depth Technical Guide on 3,6-Bis(chloromethyl)pyridazine[1]

Executive Summary

This compound (CAS: 1353122-60-7) is a specialized heterocyclic building block utilized primarily in the synthesis of macrocyclic ligands, supramolecular cages, and bifunctional drug linkers. Unlike its more common analog, 2,6-bis(chloromethyl)pyridine, this pyridazine derivative offers unique electronic properties due to the adjacent nitrogen atoms (1,2-diazine core), which influence both solubility and metal coordination geometry.

This guide addresses a critical gap in the literature: the ambiguity surrounding its nomenclature. Because it is often custom-synthesized or sold under varying catalog names, researchers frequently confuse it with 3,6-dichloropyridazine (a ring-chlorinated compound) or its pyridine isostere. This document provides a definitive synonym reference, structural analysis, and validated synthesis workflows to ensure procurement and experimental accuracy.

Part 1: Chemical Identity & Nomenclature Resolution

The primary challenge in working with this compound is the potential for database mismatching. It is a bifunctional electrophile , meaning the chlorine atoms are on the alkyl side chains, not the aromatic ring.

Validated Synonyms & Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | This compound | Preferred systematic name. |

| CAS Registry Number | 1353122-60-7 | Note: High-value identifier.[1][2] Often missing from older databases. |

| Common Synonyms | 3,6-Di(chloromethyl)pyridazine3,6-Bis(chloromethyl)-1,2-diazine | "Bis" is preferred over "Di" for substituted methyl groups to avoid ambiguity. |

| PubChem CID | 68584328 | Useful for linking to bioactivity data. |

| SMILES | C1=CC(=NN=C1CCl)CCl | Machine-readable string for substructure searching.[2][3] |

| InChIKey | CUKUKGYBNWLKHV-UHFFFAOYSA-N | Unique hash for database verification. |

Critical Disambiguation (The "False Friends")

In procurement and literature search, three compounds are frequently confused. Using the wrong CAS will lead to failed synthesis (e.g., nucleophilic aromatic substitution vs. SN2 displacement).

-

Target: This compound (Alkyl chlorides, reactive to amines/thiols via SN2).

-

Trap 1: 3,6-Dichloropyridazine (CAS 141-30-0). Error: Chlorines are directly on the ring. Reacts via SNAr.

-

Trap 2: 2,6-Bis(chloromethyl)pyridine (CAS 3099-28-3).[4][5] Error: Pyridine core (1 nitrogen) vs. Pyridazine core (2 nitrogens). Different coordination chemistry.

Part 2: Structural Analysis & Physical Properties

Understanding the physical state is vital for handling. While often listed as "No Data" in aggregate databases, structural analogs and crystallographic data confirm its solid state.

Physical Properties Table

| Property | Value / Range | Experimental Insight |

| Molecular Weight | 177.03 g/mol | Monoisotopic mass: 175.99 Da |

| Physical State | Solid (Crystalline) | Analogous to pyridine derivative (MP 73-78°C).[2][5] |

| Solubility | DCM, Chloroform, DMSO | Limited water solubility; hydrolyzes slowly in aqueous buffers. |

| Reactivity Class | Alkylating Agent | Safety Warning: Potentially genotoxic due to bis-alkylating capability. Handle in a fume hood. |

| Storage | -20°C, Inert Atmosphere | Moisture sensitive.[6] Hydrolyzes to 3,6-bis(hydroxymethyl)pyridazine over time. |

Part 3: Synthesis & Experimental Workflows

For researchers unable to source the compound commercially, it can be synthesized from 3,6-dimethylpyridazine. Two primary routes exist: Radical Halogenation (Direct) and the N-Oxide Rearrangement (Indirect/Cleaner).

Synthesis Pathway Visualization

Figure 1: Synthetic pathways to this compound. Route B is preferred for high-purity applications to avoid mono-chlorinated byproducts.

Protocol: Conversion of Diol to Dichloride (Route B Final Step)

Context: This is the most reliable method for generating high-purity material for biological testing.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Argon.

-

Dissolution: Suspend 3,6-bis(hydroxymethyl)pyridazine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (2.5 eq) dropwise. Caution: Gas evolution (SO₂, HCl).

-

Reaction: Allow to warm to room temperature and stir for 4 hours. If solubility is poor, heat to mild reflux (40°C).

-

Workup: Evaporate volatiles in vacuo. The hydrochloride salt of the product may precipitate. Neutralize carefully with saturated NaHCO₃ if the free base is required, but store as the salt for stability.

Part 4: Applications in Drug Discovery[7]

Why use this specific scaffold? The 3,6-substitution pattern on the pyridazine ring provides a linear, rigid geometry that is distinct from the bent 2,6-pyridine or 1,3-benzene linkers.

Key Applications

-

Macrocyclization: Used to "staple" peptides or form cryptands. The nitrogen atoms in the ring can participate in metal coordination (e.g., Lanthanide tags for bio-imaging).

-

Fragment-Based Drug Design (FBDD): The chloromethyl groups are excellent handles for displacing amines, allowing the rapid generation of 3,6-bis(aminomethyl)pyridazine libraries.

-

PROTAC Linkers: The rigid hydrophilicity of the pyridazine ring improves the physicochemical properties (LogP) of proteolysis-targeting chimeras compared to all-carbon linkers.

Decision Logic for Reagent Selection

Figure 2: Structural selection logic for pyridazine vs. pyridine linkers in ligand design.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68584328, this compound. Retrieved from [Link]

-

ChemSrc (2025). this compound Chemical Properties and CAS 1353122-60-7.[1][2][7] Retrieved from [Link]

-

Sabt, A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. Journal of Enzyme Inhibition and Medicinal Chemistry. (Context: Illustrates the utility of 3,6-disubstituted pyridazine scaffolds). Retrieved from [Link]

Sources

- 1. 3-(Chloromethyl)pyridazine | CAS#:41227-72-9 | Chemsrc [chemsrc.com]

- 2. This compound | C6H6Cl2N2 | CID 68584328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Bis(chloromethyl)pyridine | C7H7Cl2N | CID 316654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Bis(chloromethyl)pyridine, 99% 3099-28-3 India [ottokemi.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | CAS#:1353122-60-7 | Chemsrc [chemsrc.com]

Technical Safety Monograph: Chloromethyl Pyridazines in Pharmaceutical R&D

Document Type: Technical Safety Guide & Handling Protocol Target Analyte: Chloromethyl Pyridazines (e.g., 3-(chloromethyl)pyridazine, 4-(chloromethyl)pyridazine) Primary Hazard Class: Alkylating Agents / Genotoxic Impurities (GTI)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Chloromethyl pyridazines are high-value heterocyclic building blocks frequently employed in medicinal chemistry as bioisosteres for phenyl or pyridyl rings. However, their utility is counterbalanced by their intrinsic reactivity. Unlike inert synthons, the chloromethyl moiety on the electron-deficient pyridazine ring creates a potent electrophilic warhead .

Scientific Insight: The electron-withdrawing nature of the pyridazine ring (containing two adjacent nitrogen atoms) destabilizes the C-Cl bond, making the methylene carbon highly susceptible to nucleophilic attack (

Hazard Characterization & Toxicology

This section moves beyond standard GHS codes to explain the causality of the hazard.

Mechanism of Toxicity

The primary danger lies in the compound's ability to transfer the pyridazinyl-methyl group to biological macromolecules.

-

Genotoxicity: These compounds are direct-acting alkylating agents. They do not require metabolic activation to damage DNA.

-

Cytotoxicity: High reactivity with protein thiols and amines leads to rapid cell death and tissue necrosis upon contact.

GHS Classification & Labeling

Based on structure-activity relationships (SAR) and analog data (e.g., 3-chloromethyl pyridine).

| Hazard Category | GHS Code | Signal Word | Hazard Statement | Technical Interpretation |

| Skin Corrosion | Cat.[2][3][4] 1B | DANGER | H314: Causes severe skin burns and eye damage.[2][3][4] | Irreversible destruction of dermal tissue due to rapid alkylation of skin proteins. |

| Acute Toxicity | Cat.[5] 4 | Warning | H302: Harmful if swallowed.[2][3][4] | Systemic toxicity often involves CNS depression and GI distress. |

| Germ Cell Mutagenicity | Cat. 2 | Warning | H341: Suspected of causing genetic defects.[3] | Positive in Ames tests (strains TA100/TA1535) due to alkylation. |

| Sensitization | Cat. 1 | Warning | H317: May cause allergic skin reaction.[3] | Haptenization of skin proteins can induce immune hypersensitivity. |

Stability & Reactivity: The Hydrolysis Trap

Researchers often underestimate the hydrolytic instability of chloromethyl pyridazines. Moisture is not just an impurity; it is a trigger for degradation that generates secondary hazards.

The Hydrolysis Cascade

Upon exposure to atmospheric moisture, the chloromethyl group undergoes hydrolysis. This releases Hydrochloric Acid (HCl) gas, which autocatalytically accelerates further degradation and pressurizes storage vessels.

Self-Validating Check:

-

Visual: Formation of a white crust or "smoke" (HCl mist) upon opening the bottle.

-

Analytical: LCMS analysis showing a mass shift of -18.5 Da (loss of Cl, gain of OH) is a hallmark of degradation.

Degradation Pathway Diagram

The following diagram illustrates the conversion of the active reagent into its inactive alcohol form and the release of corrosive gas.

Figure 1: Hydrolytic degradation pathway of chloromethyl pyridazines releasing HCl gas.

Operational Handling Protocols

Core Directive: Treat all chloromethyl pyridazines as "High Potency/Genotoxic" until proven otherwise.

Engineering Controls

-

Primary Barrier: All handling (weighing, solubilization) must occur within a certified Chemical Fume Hood .

-

Secondary Barrier: Use a secondary containment tray to catch spills.

-

Atmosphere: Store and handle under inert gas (Nitrogen or Argon) to prevent hydrolysis.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Silver Shield® or thick Nitrile (8 mil) for prolonged handling. Standard latex is permeable to alkyl halides.

-

-

Respiratory: If fume hood work is impossible (not recommended), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required due to HCl generation.

Decontamination & Quenching Workflow

Never dispose of active chloromethyl pyridazines directly into waste streams. They must be chemically inactivated (quenched) first.

Quenching Solution: 10% Ammonium Hydroxide (

Figure 2: Safe handling and quenching workflow for alkylating pyridazines.

Emergency Response

Exposure Scenarios

-

Skin Contact: Immediate flush with water for 15 minutes.[4] Do not use ethanol (may increase absorption). Treat as a chemical burn.

-

Eye Contact: Flush for 15 minutes lifting eyelids.[4] Immediate ophthalmological consult is required due to lachrymator/corrosive effects.

-

Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to HCl inhalation, seek medical attention.

Spills

-

Evacuate the immediate area.

-

Don PPE (including respiratory protection if powder is airborne).

-

Cover spill with a 1:1 mixture of soda ash (

) and clay absorbent to neutralize acid and absorb liquid. -

Clean with the Quenching Solution (Section 4.3) to destroy genotoxic residues.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23394, 3-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

Liv Hospital. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects.[6][2][3][7] Retrieved from [Link]

-

Veeprho Pharmaceuticals. Genotoxic Potential Alert Chemical Structures. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. int.livhospital.com [int.livhospital.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Note & Protocol: Selective Radical Halogenation of 3,6-Dimethylpyridazine

Introduction

The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, with numerous derivatives exhibiting a wide range of biological activities and functional properties.[1] The targeted functionalization of such scaffolds is paramount for the development of novel chemical entities. This application note provides a detailed protocol for the selective radical halogenation of the methyl groups of 3,6-dimethylpyridazine, a key transformation for accessing versatile intermediates such as 3,6-bis(halomethyl)pyridazines. These intermediates serve as valuable building blocks for further molecular elaboration.

The protocol described herein focuses on free-radical bromination, a classic yet highly effective method for benzylic C-H functionalization.[2][3] The choice of N-Bromosuccinimide (NBS) as the halogen source is critical; it ensures a low and steady concentration of molecular bromine, thereby favoring the desired radical substitution pathway while minimizing competitive and often undesired electrophilic aromatic substitution on the electron-deficient pyridazine ring.[4][5][6][7]

Reaction Principle and Mechanistic Considerations

The selective halogenation of the methyl groups in 3,6-dimethylpyridazine proceeds via a free-radical chain mechanism. The key to the high regioselectivity of this reaction lies in the stability of the intermediate radical species. The carbon-hydrogen bonds of the methyl groups are analogous to benzylic C-H bonds, and their homolytic cleavage leads to the formation of a resonance-stabilized radical.

The reaction mechanism can be broken down into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating or photolysis, to generate two radicals. These radicals then react with N-bromosuccinimide (NBS) to produce a bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 3,6-dimethylpyridazine to form a resonance-stabilized pyridazinyl-methyl radical and hydrogen bromide (HBr). This pyridazinyl-methyl radical then reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to yield the halogenated product and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated when two radicals combine.

The electronic nature of the pyridazine ring, with its two electron-withdrawing nitrogen atoms, influences the reactivity of the methyl groups. While the nitrogen atoms are deactivating towards electrophilic attack on the ring, their effect on the stability of the adjacent radical is a key consideration for the success of this transformation. In similar systems like dimethylpyridines, bromination preferentially occurs at the methyl group furthest from the nitrogen atom.[4] For the symmetrical 3,6-dimethylpyridazine, both methyl groups are electronically equivalent.

Figure 1: General mechanism of radical bromination.

Experimental Protocol

This protocol details the mono-bromination of 3,6-dimethylpyridazine. For di-bromination, the stoichiometry of NBS should be adjusted accordingly.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,6-Dimethylpyridazine | ≥97% | Commercially Available | |

| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available | Recrystallize from water if it appears yellow. |

| 2,2'-Azobisisobutyronitrile (AIBN) | ≥98% | Commercially Available | Handle with care, potent radical initiator. |

| Carbon Tetrachloride (CCl₄) | Anhydrous | Commercially Available | Caution: Toxic and ozone-depleting. Use in a well-ventilated fume hood. Acetonitrile can be used as a less hazardous alternative.[7][8] |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For work-up. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |

Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,6-dimethylpyridazine (1.0 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride (or acetonitrile) to dissolve the starting material.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq for mono-bromination) and AIBN (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material. The reaction time is typically 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to quench any remaining HBr.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired 3-(bromomethyl)-6-methylpyridazine.

-

Figure 2: Experimental workflow for the synthesis of 3-(bromomethyl)-6-methylpyridazine.

Safety Precautions

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

-

Carbon Tetrachloride (CCl₄): Toxic, carcinogenic, and harmful to the environment. All operations should be conducted in a certified chemical fume hood. Consider using a safer alternative like acetonitrile.

-

2,2'-Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Store in a cool place and handle with care.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Characterization and Data Analysis

The product, 3-(bromomethyl)-6-methylpyridazine, can be characterized by standard analytical techniques:

-

¹H NMR: Expect a singlet for the bromomethyl protons (-CH₂Br) and a singlet for the remaining methyl protons (-CH₃), along with signals for the pyridazine ring protons.

-

¹³C NMR: Will show characteristic shifts for the bromomethyl carbon, the methyl carbon, and the carbons of the pyridazine ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the product.

Over-bromination to form 3,6-bis(bromomethyl)pyridazine is a potential side reaction.[9] The extent of this can be controlled by the stoichiometry of NBS. Careful monitoring of the reaction is crucial to optimize the yield of the desired mono-brominated product.

References

- Regioselectivity in free radical bromination of unsymmetrical dimethyl

- N-bromosuccinimide (NBS) is one of the important brominating agents in organic synthetic chemistry. Tetrahedron Letters.

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry.

- In a continuous-flow protocol for the bromination of benzylic compounds with only a small excess of N-bromosuccinimide, the radical reactions were activated with a readily available household compact fluorescent lamp (CFL) using a simple flow reactor design based on transparent fluorinated ethylene polymer tubing. The Journal of Organic Chemistry.

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. [Link]

-

N-Bromosuccinimide Is A More Convenient Alternative to Bromine (Br2). Master Organic Chemistry. [Link]

-

Allylic and Benzylic Bromination: What Is It, And How Does It Work?. Master Organic Chemistry. [Link]

-

Benzylic Bromination. Chemistry Steps. [Link]

-

Allylic and benzylic bromination. Wikipedia. [Link]

-

Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

Sources

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. daneshyari.com [daneshyari.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 9. scientificupdate.com [scientificupdate.com]

Application Notes & Protocols: A Guide to the Chlorination of Methylpyridazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of chlorine atoms into the methylpyridazine scaffold is a pivotal strategy in medicinal chemistry and materials science. Chlorination can drastically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This guide provides a comprehensive overview of the primary reagents and methodologies for the chlorination of methylpyridazines, with a focus on both ring and side-chain functionalization. We delve into the underlying mechanisms, provide detailed, field-tested protocols, and offer insights into troubleshooting common experimental challenges.

Introduction: The Significance of Chlorinated Methylpyridazines

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] When substituted with a methyl group, the resulting methylpyridazine offers multiple sites for chemical modification. Chlorination is a particularly powerful modification. The introduction of a chlorine atom can block sites of metabolism, enhance binding affinity to biological targets through specific halogen-bonding interactions, and serve as a versatile synthetic handle for further diversification via cross-coupling or nucleophilic substitution reactions.[3]

This document serves as a practical guide for the laboratory chemist, detailing two primary classes of chlorination reactions pertinent to methylpyridazines:

-

Deoxychlorination of Pyridazinones: The conversion of a hydroxyl or carbonyl group on the pyridazine ring into a chloride, typically using phosphorus-based reagents.

-

Radical Chlorination of the Methyl Group: The selective chlorination of the side-chain methyl group, often employing radical initiators.

Strategic Approaches to Chlorination

The choice of chlorinating reagent and conditions is dictated by the desired outcome: chlorination of the pyridazine ring or the appended methyl group. These two transformations require fundamentally different mechanistic pathways.

Ring Chlorination via Deoxychlorination of Methylpyridazinones

The most common route to chloro-substituted pyridazine rings involves the deoxychlorination of the corresponding pyridazinone (a cyclic amide). Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are the workhorses for this transformation.[4][5][6]

Mechanism of Action with POCl₃:

The reaction proceeds through the activation of the pyridazinone carbonyl oxygen by the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphorylated intermediate. Subsequent nucleophilic attack by a chloride ion, either from the reagent itself or an additive, leads to the substitution of the activated oxygen group. A final elimination step restores the aromaticity of the pyridazine ring, yielding the chlorinated product.[5][7][8]

View Detailed Mechanism Diagram

Caption: Mechanism of pyridazinone chlorination with POCl₃.

Key Reagents for Ring Chlorination:

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Oxychloride (POCl₃) | Neat or in a high-boiling solvent (e.g., toluene), reflux, 80-150 °C.[4][6] | Powerful, effective for a wide range of substrates, relatively inexpensive. | Highly corrosive and moisture-sensitive, reactions can be vigorous, excess reagent can be difficult to remove.[7] |

| Phosphorus Pentachloride (PCl₅) | Often used with POCl₃, similar conditions. | Can be more reactive than POCl₃ alone. | Solid, can be difficult to handle, produces HCl gas. |

| Thionyl Chloride (SOCl₂) | With catalytic DMF (Vilsmeier-Haack conditions). | Milder conditions may be possible. | Can lead to side reactions, less commonly used for pyridazinones compared to POCl₃.[7] |

Protocol 1: General Procedure for POCl₃-Mediated Chlorination of 6-Methyl-3(2H)-pyridazinone

This protocol describes the conversion of 6-methyl-3(2H)-pyridazinone to 3-chloro-6-methylpyridazine, a common building block.[4]

Materials:

-

6-methyl-3(2H)-pyridazinone

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask, flame-dried

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-methyl-3(2H)-pyridazinone (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask. The addition can be done at room temperature, but for larger scales, cooling the flask in an ice bath is recommended as the initial complexation can be exothermic.

-